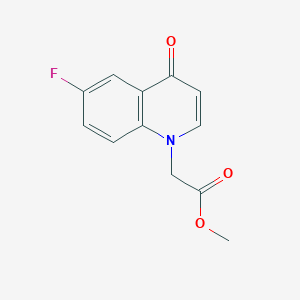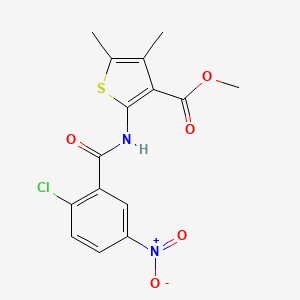
methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate is a chemical compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a fluoro group at the 6th position and a methyl ester group, which can influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-4-oxo-1,4-dihydroquinoline.
Formation of the Ester: The quinoline derivative is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form the desired ester.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxyquinolines .
科学的研究の応用
Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinolone derivatives.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.
Medicine: Research into its potential as an antibacterial agent continues, with studies focusing on its efficacy and safety.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar structure but different substituents.
Norfloxacin: A fluoroquinolone with a different substitution pattern on the quinoline ring.
Ofloxacin: Features a similar core structure but with variations in the side chains.
Uniqueness
Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluoro group at the 6th position enhances its antibacterial properties, making it a valuable compound for research and development .
特性
IUPAC Name |
methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTBWEFNCOZCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)
![5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2914962.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)







![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2914981.png)

